![molecular formula C13H21NO2 B12112405 2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]- CAS No. 112169-38-7](/img/structure/B12112405.png)
2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]- is an organic compound with a complex structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]- typically involves multiple steps. One common method includes the reaction of isobutene, chlorine, and methyl cyanide to form an intermediate, which is then hydrolyzed to produce the desired compound . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process is designed to be cost-effective and efficient, ensuring that the final product meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens and alkylating agents. The reaction conditions typically involve specific temperatures, pressures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different alcohols or ketones, while reduction could produce various amines or hydrocarbons.
Aplicaciones Científicas De Investigación
2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]- include:
- 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-
- 2-Amino-2-methyl-1-propanol
- 1-Propanol, 3-amino-
Uniqueness
What sets 2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]- apart from these similar compounds is its unique structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
112169-38-7 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
1-amino-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C13H21NO2/c1-9(2)13-5-4-12(6-10(13)3)16-8-11(15)7-14/h4-6,9,11,15H,7-8,14H2,1-3H3 |
Clave InChI |
BUKXYRXXXUCVFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCC(CN)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


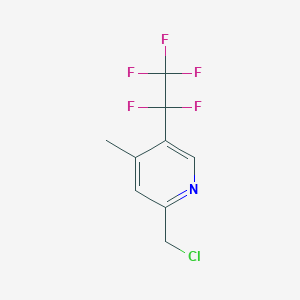
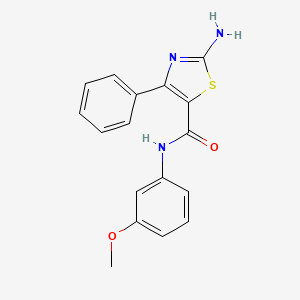
![methyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12112333.png)
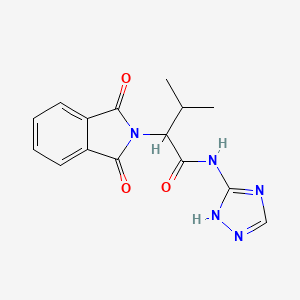
![2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B12112352.png)
![8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B12112358.png)
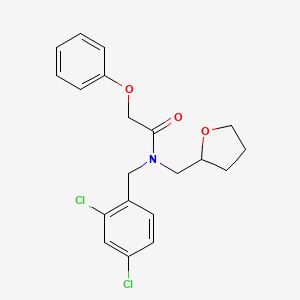
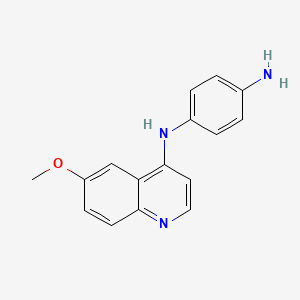
![3-methyl-6-phenyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12112384.png)
![3-[(2-Ethoxybenzoyl)amino]propanoic acid](/img/structure/B12112388.png)




